Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Description
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (C₁₃H₂₄O₁₁) is a disaccharide derivative where an α-D-mannopyranose unit is linked via a 1→3 glycosidic bond to another α-D-mannopyranose moiety, with a methyl group at the anomeric position of the reducing end . Its molecular weight is 356.32 g/mol, and it is characterized by 10 stereocenters, contributing to its conformational complexity. This flexibility distinguishes it from more rigid oligosaccharides and underpins its utility in glycobiology for probing carbohydrate-protein interactions .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-ZEEOCKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222341 | |
| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72028-62-7 | |
| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is associated with naturally occurring and biologically relevant glycans consisting of α-mannosides. These mannosides are involved in various biological processes, including the folding of glycoproteins in the endoplasmic reticulum and the reconstruction of complex N-glycans in the Golgi apparatus.
Mode of Action
The interaction of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose with its targets involves the formation of mannosyl linkages. The stability of these linkages varies depending on their position: 6-linked > 4-linked ≧ 2-linked > 3-linked mannosyl residues. This order of stability can be applied to higher glycans.
Biochemical Pathways
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in the glycan structure of naturally occurring oligosaccharide samples. It plays a crucial role in the formation of mammalian high mannose-type N-linked glycans, which are composed of nine mannoses with different anomeric configurations and linkage positions.
Biochemical Analysis
Biochemical Properties
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose plays a crucial role in biochemical reactions, particularly in the formation and modification of glycoproteins. It interacts with several enzymes, including mannosidases and glycosyltransferases, which are involved in the processing and maturation of glycoproteins. These interactions are essential for the proper folding and function of glycoproteins, which are critical for various cellular functions.
Cellular Effects
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of glycoproteins on the cell surface, which are involved in cell-cell communication and signal transduction. Additionally, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose involves its binding interactions with specific enzymes and proteins. It can act as a substrate for mannosidases, leading to the cleavage of mannose residues from glycoproteins. This process is essential for the proper maturation and function of glycoproteins. Additionally, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can inhibit or activate certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose vary with different dosages in animal models. At low doses, it may have beneficial effects on glycoprotein processing and cellular function. At high doses, it can exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of stress responses. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in several metabolic pathways, including those related to glycoprotein synthesis and degradation. It interacts with enzymes such as mannosidases and glycosyltransferases, which are critical for the processing of glycoproteins. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can affect its activity and function, as well as its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in glycoprotein processing and other cellular functions. The activity of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be influenced by its presence in different subcellular locations.
Biological Activity
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a disaccharide with significant biological activities, particularly in the fields of glycobiology and immunology. This compound, characterized by its unique structure of two α-D-mannopyranosyl units linked by an O-glycosidic bond, exhibits various interactions with biological systems that have implications for diagnostics and therapeutics.
Structural Characteristics
- Molecular Formula : C₁₃H₂₄O₁₁
- CAS Number : 72028-62-7
- Structure : The compound consists of two α-D-mannopyranosyl units linked through an oxygen atom, with a methyl group at the 3-position of one unit. This specific linkage and methylation influence its biological interactions and properties.
Biological Activities
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been studied for its interactions with various lectins, which are proteins that bind carbohydrates. These interactions are crucial for understanding cellular processes such as adhesion, signaling, and immune responses.
Key Findings
- Interaction with Lectins : The compound has been shown to interact specifically with lectins that recognize mannose residues. This interaction can either inhibit or enhance the binding of these lectins, providing insights into its potential therapeutic applications in modulating immune responses and cell recognition processes .
- Potential Diagnostic Tool : Research indicates that certain pathogenic bacteria, such as Mycobacterium tuberculosis, can bind to this disaccharide. This property suggests potential applications in developing diagnostic assays for detecting these bacteria in clinical samples.
- Influence on Immune Responses : Due to its structural similarity to glycoproteins found on cell surfaces, Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside may influence immune responses. Its ability to modulate biological pathways makes it a valuable tool in research related to glycobiology and immunology.
Synthesis and Research Applications
The synthesis of Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside typically involves glycosylation reactions using protected mannose derivatives. These synthetic routes allow for the production of this compound in sufficient quantities for research applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| Methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside | Similar structure but with β-linkage | Different binding properties due to β-linkage |
| Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Contains two α-D-mannopyranosyl units | Increased complexity and potential biological activity |
| Methyl α-D-mannopyranoside | Simple monomeric form | Basic unit without additional glycosidic linkages |
Study on Binding Affinity
In a study examining the binding affinity of various mannose-containing compounds to lectins, Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside demonstrated significant binding capabilities. The research highlighted how modifications in the structure could enhance or diminish these interactions, providing a basis for designing more effective glycan-based therapeutics .
Immunological Implications
Another research effort focused on the immunological implications of mannose-binding lectins (MBLs) interacting with this compound. The findings suggested that MBLs could be influenced by the presence of Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, potentially affecting the innate immune response during infections .
Future Directions
Research on Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is still emerging. Future studies could explore its mechanisms of action more deeply, particularly how it interacts with specific receptors and pathways involved in immune responses. Additionally, there is potential for this compound to be developed into therapeutic agents targeting various diseases linked to glycan-mediated processes.
Scientific Research Applications
Enzymatic Studies
UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside serves as a substrate for the enzyme UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase. This enzyme is crucial in glycosylation processes, where it transfers N-acetylglucosamine to mannose residues. The compound's structure allows researchers to study the enzyme's specificity and catalytic mechanisms, aiding in the understanding of glycan biosynthesis and its implications in cellular functions .
Therapeutic Potential
Antiviral and Antitumor Activities
Emerging research suggests that compounds like methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside may exhibit antiviral and antitumor properties. Its ability to interact with specific receptors on cell surfaces can potentially modulate immune responses or inhibit viral entry into host cells. Studies have indicated that similar glycosides can enhance the efficacy of antiviral drugs or serve as adjuvants in cancer therapy by promoting immune activation .
Organic Synthesis
Building Block for Glycoconjugates
In organic synthesis, methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is utilized as a building block for constructing complex glycoconjugates. These glycoconjugates are essential for developing vaccines, drug delivery systems, and diagnostic tools. The compound's reactivity allows for the introduction of various functional groups, facilitating further chemical modifications that are valuable in pharmaceutical applications .
Case Study 1: Glycosylation Reactions
A study focused on the use of methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in glycosylation reactions demonstrated its effectiveness as a donor in synthesizing oligosaccharides. Researchers reported high yields and selectivity when using this compound, showcasing its potential in carbohydrate chemistry and synthetic biology applications.
Case Study 2: Immunological Applications
In another investigation, methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside was evaluated for its immunological properties. The study found that it could enhance the activation of dendritic cells, leading to improved antigen presentation and T-cell activation. This finding opens avenues for developing novel immunotherapies based on carbohydrate structures.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Enzymatic Studies | Substrate for glycosyltransferases; aids in understanding glycan biosynthesis |
| Therapeutic Potential | Potential antiviral and antitumor activities; enhances immune response |
| Organic Synthesis | Building block for glycoconjugates; facilitates drug delivery systems |
| Case Studies | Demonstrated effectiveness in glycosylation reactions; enhanced immunological responses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Glycosidic Linkages
Table 1: Key Structural and Functional Differences
Key Observations :
- Linkage Position : The α(1→3) linkage in the target compound enables unique conformational dynamics, unlike the rigid α(1→6) or branched α(1→3,1→6) analogs .
- Biological Recognition: Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside binds tightly to concanavalin A due to its branched structure, whereas the α(1→3) linked compound exhibits weaker binding, likely due to flexibility .
Acylated Derivatives and Functional Modifications
Table 2: Modified Mannopyranosides with Enhanced Bioactivity
Key Observations :
- Acylation: Addition of octanoyl or p-toluoyl groups enhances lipid solubility and bioactivity, making these derivatives potent in antimicrobial and anticancer contexts .
- Functional Aglycones : The 4-nitrophenyl derivative serves as a chromogenic probe, highlighting how aglycone choice expands utility in enzymatic studies .
Conformational Comparisons with Non-Mannose Analogs
- Methyl α-D-Gulopyranoside: Exhibits axial anomeric conformation (C4 chair) in contrast to the equatorial orientation in methyl α-D-mannopyranoside derivatives, affecting hydrogen-bonding patterns .
- Methyl 2-O-α-D-Talopyranosyl-α-D-mannopyranoside: The talose moiety introduces steric hindrance, reducing enzymatic cleavage compared to mannose-containing analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-<i>O</i>-(α-D-mannopyranosyl)-α-D-mannopyranoside?
- Methodological Answer : The compound is synthesized via glycosylation strategies using protecting groups to ensure regioselectivity. For example, the Helferich method employs 3,6-dideoxyhexosyl bromides with axial 4-<i>O</i>-<i>p</i>-nitrobenzoyl groups to favor α-linkage formation . Another approach involves sequential benzylation and benzoylation to protect hydroxyl groups, followed by coupling reactions with thioglycoside donors (e.g., ethyl 2,3,4,6-tetra-<i>O</i>-benzoyl-1-thio-α-D-mannopyranoside) under N-iodosuccinimide (NIS)/AgOTf activation . Final deprotection steps use catalytic hydrogenation (Pd(OH)2/H2) or alkaline hydrolysis (NaOMe).
Q. How is structural characterization performed for this disaccharide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. <sup>13</sup>C-NMR confirms glycosidic linkages (e.g., δ ~101–102 ppm for anomeric carbons) and protecting group removal . High-resolution ESI-MS validates molecular weight (e.g., [M + Na]<sup>+</sup> at <i>m/z</i> 379.1211 for the core disaccharide) . Polarimetry and optical rotation analysis further assess purity and stereochemistry .
Q. What protecting groups are commonly used in its synthesis?
- Methodological Answer : Benzyl (Bn), benzoyl (Bz), and <i>tert</i>-butyldimethylsilyl (TBS) groups are employed to shield hydroxyls during glycosylation. For instance, benzylidene acetals protect 4,6-diols in mannose precursors, while benzoyl groups enhance α-selectivity in glycosyl donors . Selective deprotection (e.g., NaOMe for benzoyl removal) ensures stepwise assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
